N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
Description
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-6-15(19)17-13-9-8-12-7-5-10-18(14(12)11-13)16(20)4-2/h8-9,11H,3-7,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSXBIFJQDURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2C(=O)CC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
A common approach involves cyclizing substituted anilines with α,β-unsaturated carbonyl compounds. For example, reacting 4-aminophenylacetic acid with acrolein under acidic conditions yields the tetrahydroquinoline backbone. This method achieves moderate yields (50–65%) but requires careful control of reaction pH and temperature to avoid polymerization side reactions.
Reductive Amination
Alternative routes employ reductive amination of ketones with primary amines. For instance, 1,2,3,4-tetrahydroquinolin-7-amine (CID 28343321) is synthesized via catalytic hydrogenation of quinolin-7-amine derivatives using palladium on carbon (Pd/C) in ethanol. This method offers higher yields (75–85%) and better regioselectivity.
Propanoylation at Position 1
Introducing the propanoyl group at the nitrogen of the tetrahydroquinoline core is critical. Two methods are prominent:
Acylation with Propionyl Chloride
Direct acylation using propionyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) achieves N-propanoylation. Reaction conditions (0°C to room temperature, 4–6 hours) yield the intermediate 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine with 80–90% efficiency. Excess acylating agent ensures complete conversion, though purification via silica gel chromatography is necessary to remove byproducts.
Enzymatic Catalysis
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for regioselective acylation. This method reduces side reactions and achieves 70–75% yields, though scalability remains challenging.
Table 1: Comparison of Propanoylation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Propionyl Chloride | TEA, DCM | 85–90 | 95 |
| Enzymatic Catalysis | Lipase, tert-butanol | 70–75 | 98 |
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 12 | 70–75 |
| Isobutyl Chloroformate | THF | 24 | 60–70 |
Alternative Synthetic Routes
One-Pot Tandem Reactions
A patent (WO1997008155A1) describes tandem acylation-cyclization reactions using nitroquinoxaline intermediates. While innovative, this route suffers from lower yields (40–50%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the tetrahydroquinoline core on Wang resin enables sequential acylation and amidation steps. This approach simplifies purification but is limited by resin loading capacity and costs.
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline alcohols or amines.
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to neuroprotective effects .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares the target compound with analogs differing in substituents, molecular weight, and functional groups:
*Hypothetical formula based on structural analogs. †Calculated based on formula.
Functional Group Impact on Activity
- Amide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., G512-0390 , compound 24 in ) exhibit distinct binding profiles, particularly in carbonic anhydrase (CA) inhibition. The sulfonamide group’s strong zinc-binding capacity is critical for CA inhibition, whereas amides may target other enzymes or receptors.
- Branched vs.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving amide coupling under conditions such as DMF/DCC catalysis .
- Structure-Activity Relationship (SAR): Propanoyl at position 1 is a common feature in analogs with moderate enzymatic activity. Substituents at position 7 dictate target specificity: sulfonamides for CA, benzamides for tubulin, and fluorinated groups for stability.
- Patent Relevance: Derivatives like D.1.12 (2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-propyl-butanamide) in indicate industrial interest in tetrahydroquinoline-based agrochemicals or pharmaceuticals.
Q & A
Q. Table 1: Optimization of Amide Coupling Reaction Conditions
| Parameter | Tested Conditions | Optimal Choice | Yield Improvement | Reference |
|---|---|---|---|---|
| Solvent | DCM, THF, DMF | DMF | +25% | |
| Coupling Reagent | EDC/HOBt, DCC, ClCOCOCl | EDC/HOBt | +15% | |
| Temperature | 0°C, RT, 40°C | RT | +10% |
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Target | IC50 (nM) | Notes | Reference |
|---|---|---|---|---|
| 4-Bromo substitution | Kinase X | 12.3 | Improved selectivity | |
| 3-Nitro group | Tubulin | 45.7 | Microtubule disruption | |
| Methanesulfonyl moiety | Acetylcholinesterase | 210.0 | Moderate inhibition |
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